molecular formula C8H14 B1348243 Cyclooctene CAS No. 931-87-3

Cyclooctene

Cat. No.: B1348243
CAS No.: 931-87-3
M. Wt: 110.2 g/mol
InChI Key: URYYVOIYTNXXBN-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooctene (C₈H₁₄) is an eight-membered cyclic alkene that exists as stereoisomers, most notably the stable cis-cyclooctene and the highly strained, reactive trans-cyclooctene (TCO) . The trans isomer has garnered significant interest in biomedical research due to its remarkable reactivity in bioorthogonal chemistry, particularly in inverse electron-demand Diels-Alder (IEDDA) cycloadditions with tetrazines . This reaction is characterized by very fast kinetics, operates under physiological conditions, and is inert towards native biological functionalities, making it an powerful tool for pretargeted strategies . The primary research value of trans-cyclooctene lies in its application as a versatile tag or prosthetic group in chemical biology and nuclear medicine. It is extensively used in the pretargeted labeling of biomolecules for nuclear imaging and therapy, enabling improved target-to-background ratios and reduced radiation exposure . Furthermore, TCO serves as a key component in bioconjugation techniques and targeted cancer therapy through "click-to-release" methodologies, allowing for the precise delivery of therapeutic agents to specific cells . The severely distorted double bond in TCO results in a high-energy HOMO, which is the key driver of its exceptional reactivity with tetrazine-dienes, facilitating rapid and selective bond formation in complex environments . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclooctene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYYVOIYTNXXBN-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC/C=C\CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25267-51-0, 28603-38-5
Record name Cyclooctene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25267-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclooctene, (1Z)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28603-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20883615
Record name Cyclooctene, (1Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS], Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Cyclooctene, (1Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-Cyclooctene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20447
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cyclooctene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20506
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

4.5 [mmHg]
Record name Cyclooctene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20506
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

931-87-3, 931-88-4
Record name cis-Cyclooctene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclooctene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclooctene, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclooctene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOOCTENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclooctene, (1Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclooctene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclooctene, (1Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-cyclooctene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclooctene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOOCTENE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE340T3540
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctene can be synthesized through various methods, including the dehydrohalogenation of cyclooctane derivatives and the ring-closing metathesis of diene precursors. One common method involves the dehydrohalogenation of 1,2-dibromocyclooctane using a strong base such as potassium tert-butoxide in dimethyl sulfoxide . Another method is the ring-closing metathesis of 1,7-octadiene using a ruthenium-based catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of cyclooctadiene. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to selectively hydrogenate one of the double bonds in cyclooctadiene, yielding this compound .

Chemical Reactions Analysis

Oxidation Reactions

Cyclooctene can undergo oxidation reactions, resulting in various products depending on the oxidizing agent and reaction conditions.

  • Epoxidation: this compound can be epoxidized to form this compound oxide, an important intermediate in synthesizing polyethers and polyols. Cis-cyclooctene is known for selectively forming the epoxide, with low amounts of radical by-products . The catalytic epoxidation of cis-cyclooctene with methyltrioxorhenium (MTO) and pyrazole can produce cis-cyclooctene oxide in an anhydrous system .

  • Hydrogen Peroxide Oxidation: Hydrogen peroxide (H₂O₂) can be used as an oxidizing agent in the epoxidation of this compound, with the dosage of hydrogen peroxide affecting the reaction rate and product yield . Excessive hydrogen peroxide can inactivate biocatalysts due to its strong oxidation capacity .

  • Other Oxidation Products : Depending on the reaction conditions, oxidation of this compound can also yield 1,2-diol, α-hydroxyketone, and 2-cyclooctenone.

Table 1: this compound Epoxidation Results in Different Solvents

SolventETNβTOF0 (h–1)aConv. (%)b (20 min)Conv. (%)b (120 min)Select. (%)c
TFE0.8980.0004919910097
DCM0.3090.000153549393
n–BuOH0.5860.880100185993
3F03F0.7010.70015561>9999
5F05F0.6990.70021465>9993
3F13F0.5530.500130488888
4040.4500.60046165290

Conditions: 0.5 mol% bis[3,5–bis(trifluoro–methyl)diphenyl] diselenide, 2 mmol of this compound, 4 mmol 50% H2O2, 2 mL solvent, 25 ºC, 2h.

aTOF0 (h–1), initial rate in mmol product·mmol catalyst–1·h–1.

bGC–conversion, mmol olefin converted·mmol olefin–1.

cSelectivity, mmol epoxide·mmol converted olefin–1.

Reduction Reactions

This compound can undergo reduction via hydrogenation reactions to form cyclooctane. Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

Substitution Reactions

This compound can undergo substitution reactions, particularly in the presence of strong electrophiles such as halogens.

Isomerization

Cis-cyclooctene can be isomerized to trans-cyclooctene through photoisomerization . A micro-flow UV-photo isomerization process can convert cis-cyclooctene partly into trans-cyclooctene, resulting in an isomeric mixture .

Bioorthogonal Reactions

Trans-cyclooctenes (TCOs) are used in bioorthogonal chemistry due to their high reactivity with tetrazines in inverse electron-demand Diels-Alder reactions . The combination of trans-cyclooctene and tetrazines allows for fast reaction rates in aqueous media with excellent biocompatibility . Introducing conformational strain through cis-ring fusion can increase the reactivity of dienophiles like trans-cyclooctene .

Ring-Opening Metathesis Polymerization

This compound can undergo ring-opening metathesis polymerization to produce polyoctenamers .

Mechanism of Action

The mechanism of action of cyclooctene in various applications often involves its reactivity towards other molecules. For example, in bioorthogonal chemistry, trans-cyclooctene reacts with tetrazines in an inverse electron-demand Diels–Alder reaction, enabling the precise labeling and manipulation of biomolecules . This reaction is highly selective and occurs rapidly under mild conditions, making it valuable for in vivo applications.

Comparison with Similar Compounds

Cyclooctene can be compared with other cycloalkenes such as cyclohexene and cyclodecene:

    Cyclohexene: A six-membered ring with one double bond. It is less flexible and has fewer conformational isomers compared to this compound.

    Cyclodecene: A ten-membered ring with one double bond. It has more conformational flexibility but is less commonly studied than this compound.

This compound is unique due to its ability to exist stably as both cis and trans isomers, which is not common in smaller cycloalkenes .

Biological Activity

Cyclooctene is an eight-membered cyclic alkene with the molecular formula C8_8H14_{14}. It has gained attention in various fields of chemistry and biology due to its unique structural properties and reactivity. This article reviews the biological activity of this compound, focusing on its role in bioorthogonal chemistry, oxidation reactions, and potential applications in drug development.

Structural Characteristics and Reactivity

This compound exists in two isomeric forms: cis-cyclooctene (CCO) and trans-cyclooctene (TCO). The trans form is particularly notable for its high strain and reactivity, making it a valuable component in chemical reactions, especially in bioorthogonal applications.

Reactivity Comparison

Isomer TypeReactivity Level
Trans-CycloocteneHighly reactive
Cis-CycloocteneLess reactive

Research indicates that TCO exhibits a significantly higher reactivity compared to CCO, making it suitable for applications that require rapid reaction kinetics. For instance, TCO has been shown to react seven times faster than CCO in cycloaddition reactions due to its unique electronic structure and ring strain .

Bioorthogonal Chemistry

Trans-cyclooctene has emerged as a "Swiss army knife" in bioorthogonal chemistry, which involves reactions that occur inside living systems without interfering with native biochemical processes. TCO's ability to undergo rapid reactions with tetrazines (Tzs) has made it an essential tool for labeling biomolecules, tracking cellular processes, and developing targeted therapeutics .

Case Study: TCO in Drug Development

A recent study demonstrated the synthesis of a new derivative, amTCO, which improved the physical and chemical properties of click chemistry probes. This probe was designed to target indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression. The amTCO probe showed superior performance in visualizing IDO1 and measuring binding affinities of small molecule inhibitors in live cells .

Oxidation Reactions

This compound's biological activity also extends to its oxidation reactions. A study investigated the catalytic oxidation of this compound using molecular oxygen, revealing that the presence of vanadium silicide (VSi2_2) significantly enhanced the reaction rate. This oxidation process is crucial for synthesizing various chemical compounds and understanding metabolic pathways involving cycloalkenes .

Kinetic Analysis of Oxidation

The oxidation reaction's kinetics were analyzed under varying concentrations of tert-butyl hydroperoxide (TBHP), demonstrating a first-order reaction with respect to TBHP concentration. The results indicated that higher TBHP concentrations led to increased oxygen consumption rates during the oxidation process .

Safety Assessment

The safety profile of this compound has been evaluated in various studies. A safety assessment concluded that this compound did not induce chromosome aberrations under specific test conditions, indicating its potential safety for use in food contact materials and other applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctene
Reactant of Route 2
Cyclooctene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.